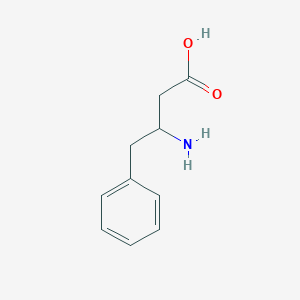

3-氨基-4-苯基丁酸

描述

Synthesis Analysis

Synthesis of 3-amino-4-phenylbutanoic acid can be approached through various methods. A notable method involves the Michael addition of nitromethane to 2-alkenoic esters, followed by catalytic hydrogenation and acid hydrolysis (Andruszkiewicz & Silverman, 1990). Another approach is the reaction of nitromethane with benzyl bromide, leading to various intermediate compounds before finally synthesizing the target compound (Xiao, 2005).

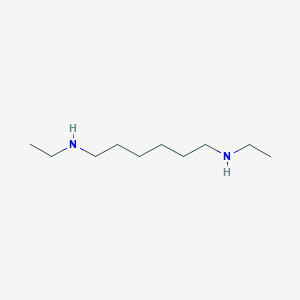

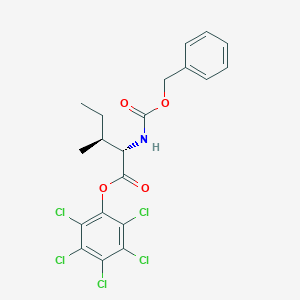

Molecular Structure Analysis

The molecular structure of 3-amino-4-phenylbutanoic acid has been studied using various methods, including X-ray crystallography. Such analyses are crucial in understanding the compound's stereochemistry and physical behavior (Nakamura et al., 1976). Additionally, quantum chemical computations provide insights into its vibrational spectra and potential energy distribution, aiding in the interpretation of its molecular structure (Charanya et al., 2020).

Chemical Reactions and Properties

3-Amino-4-phenylbutanoic acid shows interesting reactivity due to its amino and carboxy terminal groups. It can form tetrazole-containing derivatives, which have been synthesized and studied for their yields and potential applications (Putis et al., 2008).

Physical Properties Analysis

Investigations into the physical properties of 3-amino-4-phenylbutanoic acid have focused on its vibrational spectra, using IR and Raman spectroscopy. These studies help in understanding the compound's stability and behavior in different environments (Yalagi, 2022).

Chemical Properties Analysis

The chemical properties of 3-amino-4-phenylbutanoic acid are influenced by its functional groups and molecular structure. Density functional theory (DFT) calculations and spectroscopic studies provide insights into its electron distribution, molecular orbitals, and reactivity (Raajaraman et al., 2019).

科学研究应用

分子结构和光谱分析:Charanya、Sampathkrishnan 和 Balamurugan (2020) 进行的一项研究探讨了 4-氨基-3-苯基丁酸的分子结构和振动光谱。他们采用量子化学计算和分子对接来分析振动光谱、势能分布和紫外-可见范围。此外,他们计算了偶极矩、极化率和分子一阶超极化率等性质,表明其在非线性光学应用中的潜力并支持其抗惊厥活性 (Charanya, Sampathkrishnan, & Balamurugan, 2020)。

化学衍生物和反应性:Putis、Shuvalova 和 Ostrovskii (2008) 关注 4-氨基-3-苯基丁酸的氨基和羧基末端基团的反应性,用于制备含四唑的衍生物。这些衍生物通过各种化学反应合成,展示了该化合物的化学多功能性和合成新化合物的潜力 (Putis, Shuvalova, & Ostrovskii, 2008)。

生化应用:Edelson 和 Keeley (1963) 探讨了 2-氨基-3-苯基丁酸的生化应用,特别是作为 Leuconostoc dextranicum 中的苯丙氨酸拮抗剂及其对大肠杆菌中噻吩丙氨酸掺入的影响 (Edelson & Keeley, 1963)。

药物研究:Ocain 和 Rich (1992) 描述了合成 3-氨基-2-氧代-4-苯基丁酸酰胺,这是一类氨肽酶抑制剂。这些化合物显示出作为各种氨肽酶抑制剂的潜力,表明了潜在的药物应用 (Ocain & Rich, 1992)。

药理活性:Vasil'eva 等人(2016 年)研究了 β-取代的 γ-氨基丁酸衍生物,包括 4-氨基-3-苯基丁酸,及其药理活性。他们探讨了合成方法和药理潜力,突出了其在医学应用中的重要性 (Vasil'eva 等,2016)。

合成和立体化学:Nakamura 等人(1976 年)讨论了 3-氨基-2-羟基-4-苯基丁酸的合成和立体化学。他们对其衍生物的 X 射线晶体学研究有助于了解其结构和在分子生物学中的应用 (Nakamura 等,1976)。

酶促应用:Wang、Liu 和 Li (2002) 探讨了 3-烷基-和 3-芳基戊二腈的对映选择性水解,展示了光学活性 4-氨基-3-苯基丁酸的制备。这项研究突出了其在酶促反应中的相关性以及在手性化学中的潜力 (Wang, Liu, & Li, 2002)。

作用机制

- Role : As a GABA B receptor agonist, it modulates GABAergic neurotransmission, affecting neuronal excitability and inhibitory signaling .

- Resulting Changes : Activation of GABA B receptors inhibits neurotransmitter release, reduces neuronal excitability, and promotes relaxation and anxiolysis .

- Downstream Effects : Reduced neuronal firing, decreased anxiety, and potential modulation of other neurotransmitter systems .

- ADME Properties :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

安全和危害

未来方向

属性

IUPAC Name |

3-amino-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVBLKINTLPEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298932 | |

| Record name | 3-amino-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-phenylbutanoic acid | |

CAS RN |

15099-85-1 | |

| Record name | β-Aminobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15099-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 127002 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015099851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15099-85-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research presented in the patent US 7,265,128 B2?

A1: The patent focuses on novel 3-Amino-4-phenylbutanoic acid derivatives. These derivatives are investigated for their potential as dipeptidyl peptidase inhibitors. [] The research highlights their potential application in the treatment or prevention of diabetes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。